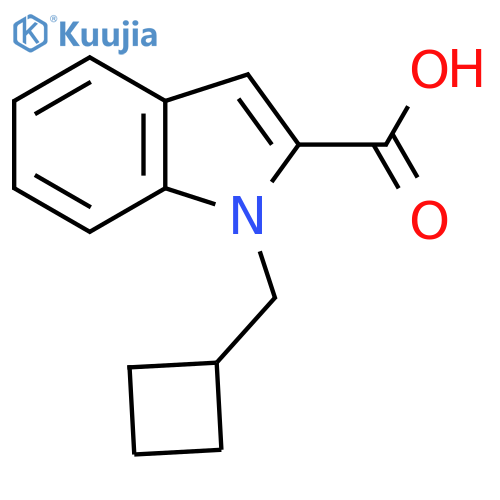Cas no 1479527-33-7 (1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid)
1-(シクロブチルメチル)-1H-インドール-2-カルボン酸は、分子式C14H15NO2で表される有機化合物です。この化合物は、インドール骨格にシクロブチルメチル基が導入された構造を持ち、医薬品中間体や生物活性化合物の合成において重要な役割を果たします。特に、カルボン酸官能基を有するため、エステル化やアミド結合形成などのさらなる誘導体化が可能です。その特異的な構造は、薬理学的な研究や新規薬剤開発におけるリード化合物としての潜在的な応用が期待されます。また、高い純度と安定性を備えており、実験室規模から工業生産まで幅広い用途に対応可能です。

1479527-33-7 structure
商品名:1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid
CAS番号:1479527-33-7
MF:C14H15NO2
メガワット:229.274403810501
MDL:MFCD20810353
CID:4780457
1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid
-
- MDL: MFCD20810353
- インチ: 1S/C14H15NO2/c16-14(17)13-8-11-6-1-2-7-12(11)15(13)9-10-4-3-5-10/h1-2,6-8,10H,3-5,9H2,(H,16,17)
- InChIKey: RETUNNMZTPUVAZ-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC2C=CC=CC=2N1CC1CCC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 301
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 42.2
1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 196148-2.500g |
1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid, 95% |
1479527-33-7 | 95% | 2.500g |
$1733.00 | 2023-09-09 |
1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid 関連文献
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
1479527-33-7 (1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid) 関連製品
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
